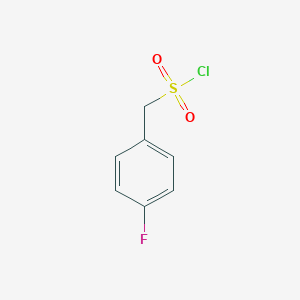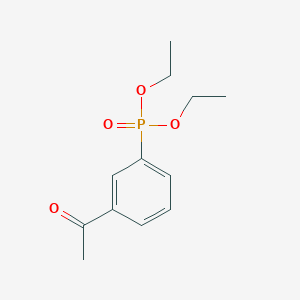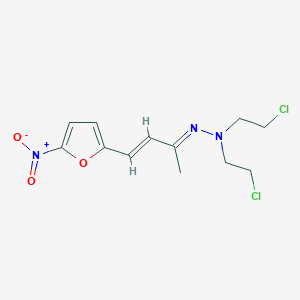![molecular formula C45H50N4O6 B010090 Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate CAS No. 107091-96-3](/img/structure/B10090.png)
Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BNT-1, and it has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of BNT-1 involves its ability to act as a fluorescent probe for the detection of ROS. When BNT-1 is exposed to ROS, it undergoes a chemical reaction that results in the emission of fluorescence. This allows researchers to visualize and quantify ROS in cells, providing valuable insights into the role of oxidative stress in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
BNT-1 has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a fluorescent probe for the detection of ROS, BNT-1 has also been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, BNT-1 has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BNT-1 for lab experiments is its high sensitivity and specificity for the detection of ROS. This makes it a valuable tool for studying oxidative stress in cells. Additionally, BNT-1 is relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one of the limitations of BNT-1 is its potential toxicity. Like many fluorescent probes, BNT-1 can be toxic to cells at high concentrations, which can limit its use in some experimental systems.
Direcciones Futuras
There are several potential future directions for research on BNT-1. One area of research involves the development of new fluorescent probes based on the structure of BNT-1. Researchers are currently exploring the use of BNT-1 derivatives for the detection of other reactive species in cells, such as reactive nitrogen species (RNS). Additionally, researchers are exploring the use of BNT-1 as a therapeutic agent for the treatment of inflammatory diseases. Finally, researchers are exploring the use of BNT-1 in combination with other fluorescent probes and imaging techniques to gain a more comprehensive understanding of oxidative stress in cells.
Conclusion:
In conclusion, BNT-1 is a valuable tool for scientific research, with potential applications in the detection of ROS and the treatment of inflammatory diseases. Its high sensitivity and specificity make it a valuable tool for studying oxidative stress in cells, and its antioxidant and anti-inflammatory properties make it a potential therapeutic agent. While there are some limitations to its use, such as potential toxicity, the future looks bright for BNT-1 and its derivatives as valuable tools for scientific research.
Métodos De Síntesis
The synthesis of BNT-1 involves several steps, starting with the conversion of 4-hydroxy-3-nitronaphthalene to 4-hydroxy-3-aminonaphthalene. This is followed by the reaction of 4-hydroxy-3-aminonaphthalene with 2-(tetradecyloxy)phenyl isocyanate to form the carbamate intermediate. The carbamate intermediate is then reacted with 1-(hydroxymethyl)-5-phenyl-1H-benzotriazole-4-carboxylic acid to form the final product, BNT-1.
Aplicaciones Científicas De Investigación
BNT-1 has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of BNT-1 as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. BNT-1 has been shown to be highly sensitive and specific for the detection of ROS, making it a valuable tool for studying oxidative stress in cells.
Propiedades
Número CAS |
107091-96-3 |
|---|---|
Nombre del producto |
Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate |
Fórmula molecular |
C45H50N4O6 |
Peso molecular |
742.9 g/mol |
Nombre IUPAC |
phenyl 1-[[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxymethyl]benzotriazole-5-carboxylate |
InChI |
InChI=1S/C45H50N4O6/c1-2-3-4-5-6-7-8-9-10-11-12-20-29-53-41-26-19-18-25-38(41)46-44(51)37-31-42(35-23-16-17-24-36(35)43(37)50)54-32-49-40-28-27-33(30-39(40)47-48-49)45(52)55-34-21-14-13-15-22-34/h13-19,21-28,30-31,50H,2-12,20,29,32H2,1H3,(H,46,51) |
Clave InChI |
LYPZAWUTXWILKG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)OCN4C5=C(C=C(C=C5)C(=O)OC6=CC=CC=C6)N=N4)O |
SMILES canónico |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)OCN4C5=C(C=C(C=C5)C(=O)OC6=CC=CC=C6)N=N4)O |
Sinónimos |
1-[[[4-Hydroxy-3-[[[2-(tetradecyloxy)phenyl]amino]carbonyl]-1-naphthalenyl]oxy]methyl]-1H-benzotriazole-5-carboxylic acid phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



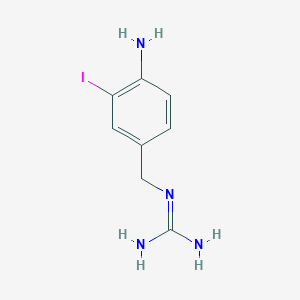
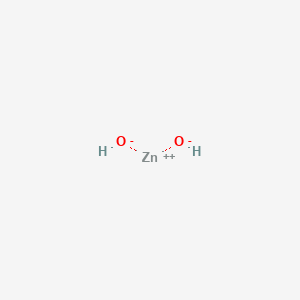
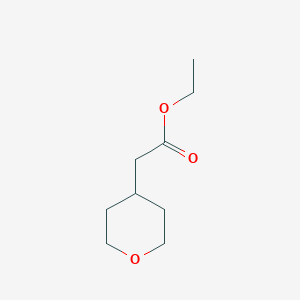
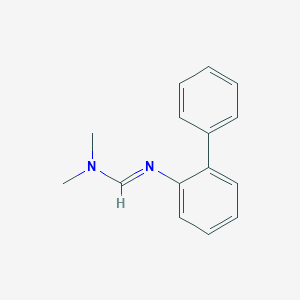
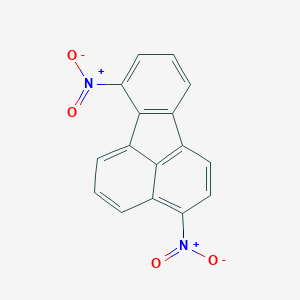
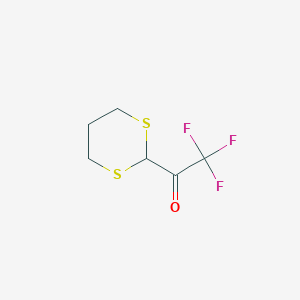
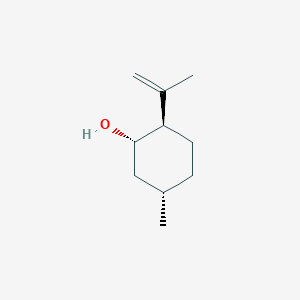
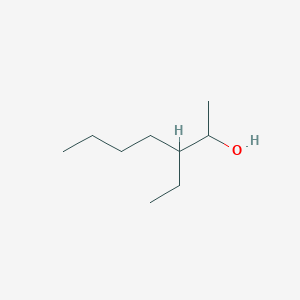

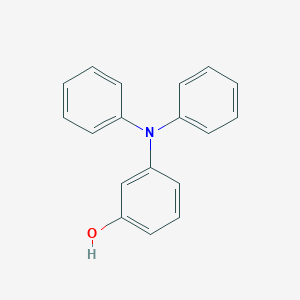
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
